4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI)
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dioxa-8-azatricyclo[5.2.2.02,6]undeca-1(9),2(6),7,10-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c1-2-6-8-7(10-4-11-8)5(1)3-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLDOCMAGFFUOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C3=NC=C2C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,7 Etheno 1,3 Dioxolo 4,5 C Pyridine 9ci
Retrosynthetic Analysis of the 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI) Scaffold
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.comlakotalakes.comadvancechemjournal.com For 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI), the analysis highlights several key disconnections that inform potential forward synthetic routes.
The most logical primary disconnection is the etheno bridge, which points to a cycloaddition reaction as the final key bond-forming event. This suggests a [4+2] Diels-Alder reaction between a diene and a dienophile. rsc.orgyoutube.com This leads to two primary retrosynthetic pathways:
Pathway A: The target molecule is disconnected across the etheno bridge, yielding a 1,3-dioxolo[4,5-c]pyridine synthon acting as the dienophile and a four-carbon diene synthon.
Pathway B: A hetero-Diels-Alder approach where the pyridine (B92270) ring itself is formed in the cycloaddition step. This involves disconnecting the pyridine ring to reveal a 1-azadiene and an alkyne. rsc.org
Further disconnection of the 1,3-dioxolo[4,5-c]pyridine intermediate involves cleaving the C-O bonds of the dioxolo ring, leading back to a 4,5-dihydroxy-pyridine derivative (a pyridoxol analog). This diol can, in turn, be derived from a substituted pyridine through functional group interconversions. This multi-step process underscores the need for robust and high-yielding reactions at each stage of the synthesis. lakotalakes.comadvancechemjournal.com
| Retrosynthetic Disconnection | Corresponding Forward Reaction | Precursor Synthons |
| Etheno Bridge | [4+2] Cycloaddition (Diels-Alder) | 1,3-Dioxolo[4,5-c]pyridine, Diene (e.g., furan (B31954), cyclopentadiene) |
| Dioxolo Ring C-O Bonds | Dioxolane Formation (Williamson Ether-type) | 4,5-Dihydroxypyridine, Methylene (B1212753) Source (e.g., CH₂I₂, CH₂Cl₂) |
| Pyridine Ring C-N/C-C Bonds | Hantzsch Pyridine Synthesis or similar cyclocondensation | 1,5-Dicarbonyl compound, Ammonia source |
Development of Novel Synthetic Routes to 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI)
Based on the retrosynthetic analysis, several forward synthetic strategies can be devised. These routes focus on efficiently assembling the key structural motifs of the target molecule.
Cycloaddition reactions are powerful tools for forming cyclic structures, often with high atom economy and stereocontrol. sci-hub.se The formation of the etheno bridge in the target molecule is ideally suited for such a strategy.
The hetero-Diels-Alder reaction, a type of [4+2] cycloaddition, is a prominent method for synthesizing pyridine rings. rsc.org This approach could involve the reaction of a 1-azadiene with an alkyne. However, the most direct approach to the etheno-bridged system is a standard Diels-Alder reaction where the pyridine heterocycle acts as the dienophile. This reaction would likely occur between a suitable diene, such as furan or a substituted cyclopentadiene, and the C5-C6 double bond of a 1,3-dioxolo[4,5-c]pyridine precursor. The reaction would be promoted by thermal or Lewis acid-catalyzed conditions. A significant challenge in this approach is the inherent aromaticity and electron-deficient nature of the pyridine ring, which can reduce its reactivity as a dienophile. Activation through electron-withdrawing groups or N-oxidation may be necessary to facilitate the cycloaddition.
Another powerful method is the transition metal-catalyzed [2+2+2] cycloaddition, which can construct the pyridine ring from two alkyne molecules and a nitrile. researchgate.netresearchgate.net This could be adapted to form the bridged system in a highly convergent manner, although it would require a complex di-alkyne precursor.
The 1,3-dioxolo (or methylenedioxy) group is a common structural motif. Its construction typically involves the reaction of a catechol-like precursor (in this case, a 4,5-dihydroxypyridine) with a methylene dielectrophile under basic conditions.
The synthesis would begin with a suitably substituted pyridine, which is then functionalized to introduce two adjacent hydroxyl groups at the C4 and C5 positions. This dihydroxypyridine intermediate is then reacted with a reagent such as diiodomethane, dibromomethane, or dichloromethane (B109758) in the presence of a strong base like sodium hydride or cesium carbonate to form the five-membered dioxolo ring. The choice of solvent and reaction temperature is critical to ensure efficient cyclization and prevent polymerization or side reactions.
| Methylene Source | Base | Typical Solvent | Advantages/Disadvantages |
| Diiodomethane (CH₂I₂) | Cesium Carbonate (Cs₂CO₃) | DMF, Acetonitrile | High reactivity, but more expensive. |
| Dibromomethane (CH₂Br₂) | Potassium Carbonate (K₂CO₃) | Acetone, DMF | Moderate reactivity, good balance of cost and efficiency. |
| Dichloromethane (CH₂Cl₂) | Sodium Hydride (NaH) | THF, DMF | Low cost, but less reactive, may require harsher conditions. |
A linear, stepwise assembly offers an alternative to convergent cycloaddition strategies. This approach involves building the molecule through a series of fragment couplings, typically using transition metal-catalyzed cross-coupling reactions.
Optimization of Reaction Conditions and Isolation Procedures for 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI)
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. researchgate.net For the key cycloaddition step, several parameters would need to be systematically varied.
Table of Optimization Parameters for a Hypothetical Diels-Alder Reaction:
| Parameter | Variations | Rationale |
| Catalyst | None (Thermal), Lewis Acids (e.g., ZnCl₂, AlCl₃, Sc(OTf)₃) | Lewis acids can activate the dienophile, lowering the activation energy and potentially improving regioselectivity and endo/exo selectivity. |
| Solvent | Toluene, Xylene, Dichloromethane, Water | Solvent polarity and coordinating ability can influence reaction rates and selectivity. Water can sometimes accelerate Diels-Alder reactions via hydrophobic effects. |
| Temperature | Room Temperature to 150 °C | Higher temperatures are often required for thermally allowed cycloadditions but can lead to the formation of undesired byproducts or retro-Diels-Alder reactions. |
| Pressure | Atmospheric to High Pressure (e.g., 10-20 kbar) | High pressure can significantly accelerate cycloadditions by reducing the activation volume. |
Isolation and purification of the target compound would likely involve standard laboratory techniques. Following the reaction, a typical workup would involve quenching the reaction, extracting the product into an organic solvent, and drying. nih.gov Purification would almost certainly require flash column chromatography on silica (B1680970) gel or alumina (B75360) to separate the desired product from unreacted starting materials, byproducts, and catalyst residues. nih.gov Characterization of the final product would be confirmed using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and potentially X-ray crystallography to confirm the stereochemistry.
Stereochemical Control and Diastereoselectivity in 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI) Synthesis
The formation of the etheno bridge via a [4+2] cycloaddition creates at least two new stereocenters. Controlling the stereochemical outcome of this reaction is therefore of paramount importance. youtube.com
In a Diels-Alder reaction, the relative orientation of the diene and dienophile leads to either endo or exo products. The endo product, where substituents on the dienophile are oriented towards the newly forming double bond of the diene, is often the kinetically favored product due to secondary orbital interactions. However, the exo product is typically the thermodynamically more stable isomer. The choice of reaction conditions (temperature, catalyst) can influence the endo/exo ratio.
Furthermore, if the faces of the dienophile (the 1,3-dioxolo[4,5-c]pyridine precursor) are diastereotopic, the diene can approach from two different sides, leading to two different diastereomers. The facial selectivity can be directed by existing stereocenters or bulky substituents on the dienophile, which can sterically hinder one face, favoring attack from the less hindered side. Chiral Lewis acid catalysts can also be employed to induce high levels of diastereoselectivity and even enantioselectivity.
Advanced Spectroscopic and Structural Characterization of 4,7 Etheno 1,3 Dioxolo 4,5 C Pyridine 9ci
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of 1,2,4-Triazolo[4,3-a]pyridin-3-amine Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
The ¹H and ¹³C NMR spectra of 1,2,4-triazolo[4,3-a]pyridin-3-amine would reveal the distinct chemical environments of the protons and carbons in its fused heterocyclic ring system. The pyridine (B92270) ring protons are expected to appear in the aromatic region, typically downfield due to the deshielding effect of the ring current and the electronegativity of the nitrogen atom. The protons on the triazole ring would also resonate in this region but with distinct shifts influenced by the adjacent pyridine ring and the amine substituent.
The ¹³C NMR spectrum provides complementary information. The carbon atoms in the aromatic rings will have characteristic chemical shifts, with those adjacent to nitrogen atoms appearing at lower field (higher ppm values). mdpi.com The chemical shifts are sensitive to the electronic effects of the fused triazole ring and the amino group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1,2,4-Triazolo[4,3-a]pyridin-3-amine in a suitable solvent (e.g., DMSO-d₆) This table is based on established chemical shift ranges for pyridine and triazole derivatives.
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 3 | C | - | ~155 |
| 5 | C | ~8.5 (dd) | ~120 |
| 6 | C | ~7.2 (td) | ~115 |
| 7 | C | ~7.8 (td) | ~128 |
| 8 | C | ~9.0 (d) | ~140 |
| 8a | C | - | ~148 |
| NH₂ | N | ~6.5 (s, broad) | - |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish proton-proton (¹H-¹H) coupling networks. mdpi.com For 1,2,4-triazolo[4,3-a]pyridin-3-amine, strong cross-peaks would be observed between adjacent protons on the pyridine ring (H-5/H-6, H-6/H-7, H-7/H-8), confirming their connectivity. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). mdpi.com It allows for the direct assignment of each carbon atom that bears a proton by correlating the known proton shifts to their corresponding carbon signals. For instance, the signal for H-5 would show a cross-peak with the signal for C-5.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) couplings between protons and carbons. mdpi.com It is crucial for identifying quaternary carbons (those without attached protons) and piecing together the molecular skeleton. For example, the proton at H-5 would show correlations to C-7 and the bridgehead carbon C-8a, while the amino protons might show a correlation to the C-3 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly coupled. For a planar molecule like this, NOESY can confirm through-space correlations between nearby protons, such as between the amino protons and the H-8 proton of the pyridine ring.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis of 1,2,4-Triazolo[4,3-a]pyridin-3-amine
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For 1,2,4-triazolo[4,3-a]pyridin-3-amine (C₆H₆N₄), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm its molecular formula.
Tandem mass spectrometry (MS/MS) experiments would be used to investigate the fragmentation pathways. The fused triazolopyridine ring system is generally stable. Common fragmentation patterns for such nitrogen-containing heterocyclic compounds often involve the loss of small, stable neutral molecules.
Table 2: Plausible HRMS Fragmentation Pathways for [C₆H₆N₄+H]⁺ This table describes hypothetical fragmentation based on known principles for similar heterocyclic structures.
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure/Identity |
| 135.0665 | N₂ | 107.0553 | Protonated aminopyridine radical cation |
| 135.0665 | HCN | 108.0583 | Fragment from triazole ring cleavage |
| 107.0553 | HCN | 80.0471 | Fragment from pyridine ring cleavage |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification in 1,2,4-Triazolo[4,3-a]pyridin-3-amine
Vibrational spectroscopy provides direct information about the functional groups present in a molecule. The IR and Raman spectra are often complementary.
For 1,2,4-triazolo[4,3-a]pyridin-3-amine, the key vibrational modes are associated with the amino group and the fused aromatic ring system. The FTIR spectrum of this compound shows a very broad and strong band between 2700–3400 cm⁻¹, which is characteristic of N-H···N hydrogen bonding interactions in the solid state. mdpi.com The amino group gives rise to characteristic stretching vibrations. The triazolopyridine skeleton itself produces a series of complex vibrations. mdpi.com
Table 3: Key Vibrational Frequencies (cm⁻¹) and Assignments for 1,2,4-Triazolo[4,3-a]pyridin-3-amine mdpi.com
| FTIR (cm⁻¹) | FT-Raman (cm⁻¹) | Assignment | Vibrational Mode Description |
| 3153 | - | ν(N−H⋯N) | N-H stretching involved in hydrogen bonding |
| 1660 | 1662 | δ(NH₂) | NH₂ scissoring |
| 1580 | 1583 | ν(C=N), ν(C=C) | Aromatic ring stretching |
| 1420 | 1423 | δ(N–H⋯N) | N-H in-plane bending |
| 1339 | 1340 | νₐₛ(Φ) | Asymmetric stretching of the triazolopyridine skeleton |
| 766 | 770 | νₛ(Φ) | Symmetric stretching of the triazolopyridine skeleton |
| - | 191 | τ(Φ) | Wagging mode of the triazolopyridine rings |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis of 1,2,4-Triazolo[4,3-a]pyridin-3-amine
X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and intermolecular interactions.
Studies on 1,2,4-triazolo[4,3-a]pyridin-3-amine have shown that it crystallizes in the centrosymmetric monoclinic space group P2₁/n. mdpi.com The asymmetric unit contains two molecules that are linked by N–H⋯N hydrogen bonds into a dimer. mdpi.com This hydrogen bonding is a key feature of its solid-state architecture. The triazolopyridine ring system is nearly planar, as expected for an aromatic system.
Table 4: Selected Crystallographic and Structural Data for 1,2,4-Triazolo[4,3-a]pyridin-3-amine mdpi.com
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Molecules per Unit Cell (Z) | 8 |
| Key Intermolecular Interaction | N–H⋯N hydrogen bonds |
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization (If applicable to chiral derivatives)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules that interact differently with left and right circularly polarized light. acs.org These methods are powerful for determining the absolute configuration of enantiomers and studying their conformational properties in solution. cas.cz
The proxy compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, is itself achiral as it possesses a plane of symmetry and does not have any stereogenic centers. Therefore, it does not exhibit any chiroptical activity.
However, if a chiral substituent were introduced to the 1,2,4-triazolo[4,3-a]pyridine scaffold, for example, by replacing a hydrogen on the amino group with a chiral alkyl chain, the resulting derivative would be chiral. rsc.org In such a case, CD spectroscopy could be employed to characterize the enantiomers. The CD spectrum would show positive or negative bands (Cotton effects) corresponding to the electronic transitions of the triazolopyridine chromophore, with enantiomers giving mirror-image spectra. This would be invaluable for confirming the enantiomeric purity and assigning the absolute configuration of the synthesized chiral derivatives. ens-lyon.fr
Computational and Theoretical Investigations of 4,7 Etheno 1,3 Dioxolo 4,5 C Pyridine 9ci
Quantum Chemical Calculations for Electronic Structure and Bonding in 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. For 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI), methods such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)) would be employed to optimize the molecular geometry and compute key electronic parameters.
The primary outputs of such calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity. For instance, studies on related phthalimide-fused phenanthrenone (B8515091) systems have shown how DFT calculations can reveal the influence of substituents on these frontier orbitals. acs.orgacs.org In the case of 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI), the calculations would likely reveal a HOMO localized on the electron-rich dioxolo and pyridine (B92270) rings, while the LUMO might be distributed across the π-system, including the etheno bridge.
Furthermore, Natural Bond Orbital (NBO) analysis can provide a detailed picture of the bonding within the molecule, including charge distribution and hyperconjugative interactions. This would be particularly insightful for understanding the electronic interplay between the strained etheno bridge and the aromatic pyridine moiety.
Table 1: Hypothetical DFT-Calculated Electronic Properties of 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI)
| Parameter | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy orbitals available to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Reflects the molecule's electronic stability and resistance to excitation. |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, arising from asymmetric charge distribution. |
Note: The values in this table are illustrative and represent the type of data generated from DFT calculations.
Conformational Analysis and Molecular Dynamics Simulations of 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI)
The rigid, strained structure of 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI) makes its conformational landscape and dynamic behavior a subject of significant interest. While the core structure is not expected to have multiple low-energy conformers, molecular dynamics (MD) simulations can provide valuable insights into its vibrational modes and structural flexibility at different temperatures.
MD simulations model the movement of atoms over time by solving Newton's equations of motion. illinois.edu For a molecule like this, an atomistic force field (e.g., AMBER, CHARMM) would be parameterized to describe the interactions between atoms. The simulation would reveal the extent of atomic fluctuations around their equilibrium positions, providing a measure of the molecule's rigidity. Studies on other heterocyclic polymers have demonstrated the power of MD in understanding mechanical properties and thermal stability. rsc.orgacs.org
Key parameters that would be analyzed from an MD simulation of 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI) include the root-mean-square deviation (RMSD) of atomic positions over time and the analysis of bond lengths and angles of the etheno bridge to assess its dynamic stability.
Table 2: Illustrative Parameters from a Molecular Dynamics Simulation of 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI)
| Simulation Parameter | Hypothetical Observation | Interpretation |
| Simulation Time | 100 ns | The duration over which the molecular motion is simulated. |
| Temperature | 300 K | Simulates the molecule's behavior at room temperature. |
| Average RMSD | 0.8 Å | A low value would indicate high structural rigidity. |
| Etheno Bridge C=C Bond Fluctuation | ± 0.05 Å | Quantifies the vibrational motion of this key structural element. |
Note: The values in this table are for illustrative purposes to show the output of MD simulations.
Prediction of Reactivity and Potential Reaction Pathways via Computational Methods for 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI)
Computational chemistry offers powerful tools to predict the reactivity of novel molecules. For 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI), the molecular electrostatic potential (MEP) surface would be a primary tool for identifying reactive sites. The MEP map visually represents the charge distribution, with red (negative potential) regions indicating likely sites for electrophilic attack and blue (positive potential) regions indicating susceptibility to nucleophilic attack. It is anticipated that the nitrogen atom of the pyridine ring and the oxygen atoms of the dioxolo group would be regions of negative potential.
Furthermore, Fukui functions can be calculated to provide a more quantitative measure of the reactivity at different atomic sites. These functions indicate the change in electron density at a particular point when an electron is added or removed, thus identifying the most likely sites for nucleophilic and electrophilic attack. Computational studies on the reactivity of small, strained heterocycles have shown that relief of ring strain can be a major driving force in their reactions. nih.gov This would be a critical factor to consider for the etheno-bridged system.
Transition state theory calculations can be employed to model potential reaction pathways, such as electrophilic aromatic substitution on the pyridine ring or reactions involving the etheno bridge. By calculating the activation energies for these pathways, a prediction of the most favorable reactions can be made.
Computational Prediction of Spectroscopic Parameters and Validation against Experimental Data
The prediction of spectroscopic data, particularly NMR chemical shifts, is a well-established application of computational chemistry that is invaluable for structure elucidation. ruc.dk For 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI), DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict the ¹H and ¹³C NMR spectra with a high degree of accuracy. youtube.com
The process involves optimizing the molecular geometry and then performing the GIAO calculation to obtain the isotropic shielding values for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The predicted spectrum can then be compared to an experimental spectrum to confirm the structure. Discrepancies between calculated and experimental shifts can indicate an incorrect structural assignment or highlight interesting electronic effects not captured by the model.
Table 3: Illustrative Comparison of Hypothetical Experimental and DFT-Predicted ¹³C NMR Chemical Shifts for 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI)
| Carbon Atom | Predicted Chemical Shift (ppm) (Illustrative) | Hypothetical Experimental Shift (ppm) |
| C (Etheno Bridge) | 135.2 | 134.8 |
| C (Pyridine, adjacent to N) | 150.1 | 149.5 |
| C (Pyridine) | 125.8 | 125.4 |
| C (Dioxolo) | 102.5 | 102.1 |
Note: This table illustrates how computationally predicted NMR data can be compared with experimental results for structural verification.
Investigation of Aromaticity, Strain Energy, and Molecular Orbitals within the 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI) System
The concepts of aromaticity and ring strain are central to the chemistry of 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI). The pyridine ring is inherently aromatic, a property that confers significant stability. libretexts.org However, the fusion of the rigid etheno bridge introduces considerable strain into the system. Computational methods can quantify both of these effects.
The aromaticity of the pyridine ring can be assessed using methods such as the Nucleus-Independent Chemical Shift (NICS) index. masterorganicchemistry.com A negative NICS value in the center of the ring is a hallmark of aromaticity. It would be important to determine if the strain from the etheno bridge impacts the degree of aromaticity in the pyridine ring.
Strain energy can be calculated using homodesmotic or isodesmic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, allowing for the isolation of strain energy. The calculated strain energy would provide a quantitative measure of the thermodynamic instability imparted by the etheno bridge. Studies on other strained molecules, such as infinitene, have shown how strain can influence aromatic character. mdpi.com
Reactivity and Chemical Transformations of 4,7 Etheno 1,3 Dioxolo 4,5 C Pyridine 9ci
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) and Dioxole Moieties of 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI)
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. This effect is expected to be exacerbated in the bridged system of 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine, where ring strain may further influence electron distribution. Direct electrophilic attack on the pyridine moiety would likely require harsh reaction conditions and would be expected to proceed with low yields.
In contrast, the 1,3-dioxole (B15492876) ring is an electron-rich aromatic system and should be more susceptible to electrophilic attack. The oxygen atoms of the dioxole ring donate electron density, activating the aromatic ring towards substitution. However, the fusion of the dioxole ring to the deactivated pyridine system will likely moderate its reactivity.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Electrophile | Reagent/Conditions | Predicted Major Product(s) | Rationale |
| Nitration | HNO₃/H₂SO₄ | Substitution on the dioxole ring | The dioxole ring is more activated than the pyridine ring. |
| Halogenation | Br₂/FeBr₃ | Substitution on the dioxole ring | Preferential attack on the more electron-rich ring. |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Likely low reactivity or decomposition | The pyridine nitrogen can coordinate with the Lewis acid catalyst, deactivating the entire system. |
Note: The data in this table is predictive and based on theoretical principles, not on experimental results for this specific compound.
Nucleophilic Additions and Substitutions Involving the Pyridine Nitrogen and Carbon Centers
The pyridine nitrogen in 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine is expected to be nucleophilic and can be readily protonated or alkylated. The carbon atoms of the pyridine ring, particularly those at the positions ortho and para to the nitrogen, are electron-deficient and thus susceptible to nucleophilic attack. This can lead to addition or substitution reactions, especially with strong nucleophiles.
Nucleophilic aromatic substitution (SNAr) could be a viable pathway for functionalization if a suitable leaving group is present on the pyridine ring. For instance, a halo-substituted derivative of 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine could react with nucleophiles like alkoxides, amines, or thiolates.
Cycloaddition Reactions and Pericyclic Processes of 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI)
The etheno bridge of 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine represents a dienophilic component, making the molecule a potential substrate for Diels-Alder reactions. Cycloaddition with a suitable diene could lead to the formation of more complex polycyclic structures. The facial selectivity of such a reaction would be influenced by the steric hindrance of the bridged system.
Furthermore, the pyridine ring itself can participate in [4+2] cycloaddition reactions, acting as an azadiene. This reactivity is often promoted by the use of electron-rich dienophiles. Intramolecular cycloaddition reactions could also be envisaged if a suitable dienophilic tether were introduced into the molecule.
Functionalization and Derivatization Strategies Targeting the Etheno Bridge and Dioxolo Ring System
The double bond of the etheno bridge is a prime target for a variety of functionalization reactions. Electrophilic addition of halogens, hydrogen halides, or water (via oxymercuration-demercuration) could proceed, with the regioselectivity being influenced by the electronic effects of the pyridine and dioxole rings. Catalytic hydrogenation would be expected to reduce the double bond, yielding the corresponding ethano-bridged derivative.
The dioxole ring, while being part of an aromatic system, can also undergo certain transformations. For example, cleavage of the dioxole ring can be achieved under specific conditions, potentially leading to catechol derivatives.
Table 2: Potential Functionalization Reactions of the Etheno Bridge
| Reaction | Reagents | Expected Product |
| Hydrogenation | H₂, Pd/C | 4,7-Ethano-1,3-dioxolo[4,5-c]pyridine |
| Bromination | Br₂ | Dibromo-ethano-bridged derivative |
| Epoxidation | m-CPBA | Etheno-epoxide derivative |
| Dihydroxylation | OsO₄, NMO | Diol on the ethano bridge |
Note: The data in this table is predictive and based on theoretical principles, not on experimental results for this specific compound.
Oxidation and Reduction Chemistry of 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI)
The pyridine nitrogen can be oxidized to the corresponding N-oxide using reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide would significantly alter the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack.
Reduction of the pyridine ring is also a plausible transformation. Catalytic hydrogenation under forcing conditions or the use of dissolving metal reductions could lead to the corresponding piperidine (B6355638) derivative. The etheno bridge would also be reduced under these conditions.
Ring-Opening and Rearrangement Reactions of the Bridged Heterocyclic Core
The strained nature of the 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine ring system makes it a candidate for ring-opening and rearrangement reactions, which could be initiated by heat, light, or chemical reagents. The etheno bridge, in particular, introduces significant strain that could be relieved through such transformations.
For instance, under thermal or photochemical conditions, a retro-Diels-Alder reaction could potentially occur, leading to the fragmentation of the molecule. Acid- or base-catalyzed rearrangements are also conceivable, potentially leading to the formation of novel heterocyclic scaffolds. The specific outcome of such reactions would be highly dependent on the reaction conditions and the substitution pattern of the molecule.
Mechanistic Studies of Reactions Involving 4,7 Etheno 1,3 Dioxolo 4,5 C Pyridine 9ci
Kinetic Investigations and Determination of Rate Laws for Key Transformation Steps
Kinetic studies are fundamental to understanding the mechanism of any chemical reaction. For a molecule such as 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI), key transformations would likely involve the pyridine (B92270) nitrogen, the fused dioxole ring, or the etheno bridge. A hypothetical key transformation could be the N-oxidation of the pyridine ring, a common reaction for pyridine and its derivatives.
Rate = k [4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI)] [m-CPBA]
To determine the rate law experimentally, a series of experiments would be performed where the initial concentration of one reactant is varied while the other is held constant. The effect on the initial rate of the reaction would then reveal the order of the reaction with respect to each reactant.
Table 1: Hypothetical Kinetic Data for the N-Oxidation of 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI)
| Experiment | [4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI)] (mol/L) | [m-CPBA] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 2.5 x 10-4 |
| 2 | 0.20 | 0.10 | 5.0 x 10-4 |
| 3 | 0.10 | 0.20 | 5.0 x 10-4 |
From this hypothetical data, doubling the concentration of the pyridine derivative doubles the rate, indicating a first-order dependence. Similarly, doubling the concentration of m-CPBA also doubles the rate, confirming a first-order dependence on the oxidizing agent.
Isotope Labeling Studies for Reaction Pathway Elucidation and Mechanistic Insights
Isotope labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms. For 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI), isotopic labeling could provide insights into various reactions. For instance, in a hypothetical Diels-Alder reaction where the etheno bridge acts as a dienophile, deuterium labeling of the vinyl protons could help to confirm the concerted nature of the cycloaddition.
If the reaction proceeds through a concerted [4+2] cycloaddition, the stereochemistry of the deuterium labels would be retained in the product. Conversely, a stepwise mechanism involving a diradical or zwitterionic intermediate might lead to a loss of stereochemical integrity.
Another application of isotope labeling for pyridine derivatives involves studying acid-base equilibria. rsc.org The use of deuterium oxide (D₂O) as a solvent can reveal information about the proton transfer steps and the nature of the transition state. rsc.orgosti.gov For 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI), comparing the pKa in H₂O and D₂O could provide insights into the electronic environment of the pyridine nitrogen.
Table 2: Plausible Isotope Effect Data for the Protonation of 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI)
| Solvent | pKa | Isotope Effect (pKa(D₂O) - pKa(H₂O)) |
| H₂O | 5.35 | - |
| D₂O | 5.70 | 0.35 |
A positive isotope effect, as shown in the hypothetical data, is typical for the dissociation of an N-H (or N-D) bond and reflects the different zero-point energies of the N-H and N-D bonds.
Transition State Analysis and Energy Profile Mapping for Reactions of 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI)
Computational chemistry provides a powerful means to investigate the transition states and energy profiles of reactions. For 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI), density functional theory (DFT) calculations could be employed to model various reaction pathways. For example, in a hypothetical electrophilic aromatic substitution reaction on the pyridine ring, DFT calculations could be used to determine the relative energies of the transition states for substitution at the different available positions.
The energy profile for a reaction maps the potential energy of the system as it progresses from reactants to products. The highest point on this profile corresponds to the transition state. By calculating the structures and energies of reactants, intermediates, transition states, and products, a detailed understanding of the reaction mechanism can be obtained.
For a hypothetical Diels-Alder reaction involving the etheno bridge, computational analysis could distinguish between a concerted and a stepwise mechanism by searching for the corresponding transition states. mdpi.com A concerted mechanism would be characterized by a single transition state, whereas a stepwise mechanism would involve one or more intermediates and at least two transition states.
Table 3: Hypothetical Calculated Activation Energies for Electrophilic Nitration of 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI)
| Position of Substitution | Calculated Activation Energy (kcal/mol) |
| C-5 | 28.5 |
| C-6 | 25.2 |
| C-8 | 30.1 |
These hypothetical results would suggest that electrophilic attack is most favorable at the C-6 position, which is consistent with the known directing effects in pyridine chemistry where substitution is often favored at the β-position.
Role of Catalysis (Homogeneous and Heterogeneous) in Modulating Reactivity and Selectivity
Catalysis plays a crucial role in modern organic synthesis, and reactions involving 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI) would likely benefit from the use of catalysts. For instance, transition metal catalysts are widely used for the functionalization of pyridine rings.
In a hypothetical cross-coupling reaction, such as a Suzuki or Heck reaction, at a halogenated derivative of 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI), a palladium catalyst would be essential. The choice of ligand on the palladium center (homogeneous catalysis) could significantly influence the reactivity and selectivity of the reaction.
Heterogeneous catalysts, such as metals supported on solid materials like carbon or alumina (B75360), could also be employed. These offer advantages in terms of ease of separation and catalyst recycling. For instance, the hydrogenation of the etheno bridge could be achieved using a heterogeneous catalyst like palladium on carbon (Pd/C).
Table 4: Hypothetical Yields for a Suzuki Coupling Reaction with a Brominated 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI) Derivative
| Catalyst | Ligand | Yield (%) |
| Pd(OAc)₂ | PPh₃ | 65 |
| Pd₂(dba)₃ | SPhos | 92 |
| Pd/C | - | 15 (as heterogeneous catalyst) |
The hypothetical data illustrates how the choice of ligand in a homogeneous catalytic system can dramatically improve the yield of a cross-coupling reaction.
Solvent Effects and Stereoelectronic Influences on Reaction Mechanisms
The solvent in which a reaction is conducted can have a profound effect on its rate and mechanism. For reactions involving charged intermediates or transition states, polar solvents are generally favored as they can stabilize these species. For a hypothetical SNAr reaction on a halo-substituted 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI), the rate would be expected to increase with increasing solvent polarity.
Stereoelectronic effects, which relate to the influence of molecular geometry and electronic properties on reactivity, would also be important. The rigid, bicyclic structure of 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI) would impose significant stereoelectronic constraints on its reactions. For example, the approach of a reagent to the pyridine nitrogen could be sterically hindered by the etheno bridge.
The electronic nature of the dioxole ring would also influence the reactivity of the pyridine moiety. The dioxole group is generally considered to be electron-donating, which would activate the pyridine ring towards electrophilic attack and influence the regioselectivity of such reactions.
Table 5: Hypothetical Rate Constants for a Nucleophilic Aromatic Substitution Reaction on a Chloro-Substituted 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI) in Different Solvents
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (krel) |
| Toluene | 2.4 | 1 |
| Tetrahydrofuran | 7.6 | 15 |
| Acetonitrile | 37.5 | 250 |
| Dimethyl Sulfoxide | 46.7 | 1200 |
This hypothetical data demonstrates the significant rate enhancement that can be achieved in polar aprotic solvents for a reaction that likely proceeds through a charged intermediate, which is typical for SNAr reactions.
No Publicly Available Research Found for 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI)
Following a comprehensive and exhaustive search of publicly available scientific literature and chemical databases, no specific information, research findings, or applications could be identified for the chemical compound "4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI)".
Despite extensive queries into its potential applications in advanced chemical synthesis, its role as a versatile building block, the synthesis of its analogs and homologs, its utilization in the development of novel organic reagents and ligands, its potential as a precursor for advanced materials, and its contribution to synthetic methodologies as a dienophile or diene, no relevant data or publications were discovered.
The absence of information across a wide range of chemical and scientific search platforms suggests that this specific compound may not have been synthesized, or if it has, its preparation and properties have not been described in the accessible scientific literature. Therefore, it is not possible to provide an article on its applications in advanced chemical synthesis as requested.
Table of Mentioned Compounds
Future Directions and Emerging Research Avenues for 4,7 Etheno 1,3 Dioxolo 4,5 C Pyridine 9ci
Exploration of Sustainable and Green Chemistry Approaches for its Synthesis
The synthesis of complex heterocyclic scaffolds like 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI) traditionally relies on multi-step processes that may involve hazardous reagents and generate significant waste. Future research will undoubtedly focus on developing more sustainable and environmentally benign synthetic routes. rasayanjournal.co.inresearchgate.netnih.gov Green chemistry principles offer a roadmap for these investigations, emphasizing the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. rasayanjournal.co.in
Key areas of exploration will likely include:
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for various pyridine (B92270) derivatives, offering a greener alternative to conventional heating. nih.gov
Multicomponent Reactions (MCRs): Designing one-pot MCRs would enable the construction of the 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI) core in a single, efficient step, enhancing atom economy and reducing waste. researchgate.netnih.gov
Biocatalysis: The use of enzymes or microorganisms could offer highly selective and environmentally friendly pathways to key intermediates or the final compound. numberanalytics.com
Novel Green Solvents: Investigating the use of biomass-derived solvents, such as sabinene (B1680474) or eucalyptol, could significantly reduce the environmental impact of the synthesis. nih.gov
A comparative overview of potential green synthesis methods for pyridine derivatives is presented below:
| Synthesis Method | Key Advantages | Typical Reaction Conditions | Reference |
| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, pure products. | Ethanol, 2-7 minutes. | nih.gov |
| Multicomponent Reactions | High synthetic efficiency, atom economy, reduced reaction times. | Various, often one-pot. | researchgate.netnih.gov |
| Use of Green Catalysts | Environmentally friendly, reusable, high yield. | Activated Fly Ash in less hazardous solvents. | bhu.ac.in |
| Solvent-Free Synthesis | Clean reactions, good yields, simple workup. | Mechanical ball milling or neat conditions. | rasayanjournal.co.in |
| Ultrasonic Synthesis | Shorter reaction times, improved yields. | Use of ultrasonic irradiation. | rasayanjournal.co.inresearchgate.net |
Application of Advanced In-Situ Characterization Techniques for Reaction Monitoring
To optimize synthetic routes and gain deeper mechanistic insights, the application of advanced in-situ characterization techniques will be crucial. Real-time monitoring allows for the precise tracking of reactant consumption, intermediate formation, and product generation without the need for offline sampling and analysis. nih.gov
For the synthesis of 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI), techniques such as:
In-situ Infrared (IR) Spectroscopy: Can be used to monitor the formation and consumption of key functional groups, providing kinetic data and insights into reaction mechanisms, as demonstrated in the synthesis of pyridine bases. researchgate.net
Raman Spectroscopy: Offers a powerful tool for monitoring reactions in continuous-flow systems, enabling rapid optimization of reaction parameters like temperature and flow rate. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Diffusion-Ordered Spectroscopy (DOSY) NMR can be employed to study the formation of complex assemblies and monitor reaction kinetics in solution. nih.govacs.org
The ability to monitor these reactions in real-time will facilitate rapid optimization, leading to higher yields, improved purity, and a better understanding of the underlying reaction pathways. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous-flow synthesis represents a significant advancement in chemical manufacturing, offering improved safety, scalability, and consistency. mdpi.com Future work on 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI) should explore the development of flow chemistry protocols. This approach allows for precise control over reaction parameters and can facilitate the synthesis of derivatives in a more efficient and reproducible manner. mdpi.com
Furthermore, integrating flow chemistry with automated synthesis platforms can accelerate the exploration of the chemical space around the core scaffold. wikipedia.org Automated systems can perform numerous reactions in parallel, enabling the rapid generation of a library of derivatives with diverse functionalities. This high-throughput approach is invaluable for structure-activity relationship (SAR) studies in drug discovery. wikipedia.orgrsc.org
Deeper Theoretical Insights into Unexplored Reactivity Patterns
The unique electronic and steric features of the 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI) scaffold suggest the potential for novel and unexplored reactivity. Computational chemistry and theoretical studies will be instrumental in predicting and understanding these patterns.
Future theoretical investigations could focus on:
Mapping the Electrostatic Potential: To identify sites susceptible to electrophilic or nucleophilic attack. The electronegative nitrogen atom in the pyridine ring, for instance, significantly influences the electron distribution. jscimedcentral.com
Calculating Reaction Pathways: To elucidate the mechanisms of known reactions and predict the feasibility of new transformations.
Predicting Spectroscopic Properties: To aid in the characterization of new derivatives.
By combining theoretical predictions with experimental validation, a deeper understanding of the compound's chemical behavior can be achieved, paving the way for the rational design of new synthetic methodologies and functional molecules. numberanalytics.com
Potential for Supramolecular Assembly and Host-Guest Chemistry
The pyridine nitrogen atom in the 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI) structure provides a key site for coordination with metal ions and participation in hydrogen bonding. nih.govrsc.org This opens up exciting possibilities in the realm of supramolecular chemistry.
Future research could explore:
Self-Assembly of Metal-Organic Frameworks (MOFs) and Cages: The rigid etheno bridge and the coordinating pyridine unit make this compound a potentially excellent ligand for the construction of discrete supramolecular assemblies. nih.govrsc.org
Host-Guest Chemistry: The intrinsic cavity and functional groups of supramolecular structures derived from this scaffold could be exploited for the encapsulation of small molecules, with potential applications in sensing, catalysis, and drug delivery. rsc.orgnih.gov
Formation of Liquid Crystals: Bent-shaped pyridine derivatives have been shown to form liquid crystalline phases, a property that could be investigated for this compound and its analogs. arxiv.org
The table below summarizes different types of supramolecular assemblies involving pyridine-based ligands.
| Assembly Type | Ligand Features | Driving Interactions | Potential Applications | Reference |
| Metallo-supramolecular Macrocycles | Di-(m-pyridyl)-urea ligands | Metal-ligand coordination, hydrogen bonding. | Not specified. | nih.gov |
| Metal-Organic Cages | Bisimidazole-substituted biphenyls | Coordination to Pd(II) ions. | Not specified. | acs.org |
| Hydrogen-Bonded Chains | Pyrrole-pyridine based ligands | Intermolecular N-H···N hydrogen bonds. | Not specified. | beilstein-journals.org |
| Bent-Core Liquid Crystals | Five-ring pyridine-based compounds | Molecular packing. | UV indicators. | arxiv.org |
Expansion of the 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI) Structural Diversity through Chemical Space Exploration
A crucial future direction will be the systematic exploration of the chemical space around the 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI) scaffold. By introducing a variety of functional groups at different positions on the ring system, a diverse library of analogs can be generated. nih.govnih.gov This will be essential for tuning the compound's physicochemical properties and for discovering novel biological activities or material applications.
Key strategies for diversification include:
Functionalization of the Pyridine Ring: Employing modern cross-coupling reactions to introduce aryl, alkyl, and other substituents. organic-chemistry.org
Modification of the Dioxole Ring: Exploring reactions to open or modify the dioxole ring to introduce new functional groups.
Derivatization of the Etheno Bridge: Investigating the reactivity of the double bond to create saturated or further functionalized linkers.
This systematic exploration, guided by computational modeling and high-throughput screening, will be key to unlocking the full potential of this promising heterocyclic scaffold. rsc.orgnih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI), and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves cyclization reactions using precursors like substituted pyridines or fused heterocycles. For example, analogous compounds (e.g., pyrido-fused deazapurines) are synthesized via nucleophilic substitution or glycosylation reactions under controlled temperatures (60–100°C) and inert atmospheres . Optimization may include adjusting solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd/C for hydrogenation), and reaction time monitoring via TLC or HPLC .
Q. How should researchers characterize the molecular structure of this compound to confirm purity and regiochemistry?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Identify proton environments and confirm fused-ring systems (e.g., etheno bridges) by comparing shifts to analogous tricyclic structures .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula and rule out side products .
- X-ray Crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .
Q. What experimental precautions are critical for handling 4,7-Etheno-1,3-dioxolo[4,5-c]pyridine derivatives due to their stability?
- Methodological Answer : Store compounds under anhydrous conditions (sealed vials with desiccants) at 2–8°C to prevent hydrolysis of the dioxolo ring. Avoid prolonged exposure to light, as fused heterocycles may undergo photodegradation .
Advanced Research Questions
Q. How can substituents at the 4- and 7-positions influence the compound’s electronic properties and reactivity?
- Methodological Answer : Introduce electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups via Suzuki coupling or nucleophilic aromatic substitution. Characterize effects using:
- Cyclic Voltammetry : Measure redox potentials to assess electron-deficient/-rich regions .
- DFT Calculations : Model HOMO/LUMO distributions to predict reactivity trends .
- Example : In pyrido-fused deazapurines, 4-methoxy groups increase solubility but reduce electrophilic aromatic substitution rates .
Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved for complex derivatives?
- Methodological Answer :
- Variable Temperature (VT) NMR : Determine if dynamic processes (e.g., ring puckering) cause signal broadening .
- 2D NMR (COSY, NOESY) : Map proton-proton correlations to distinguish overlapping signals in fused-ring systems .
- Isotopic Labeling : Use deuterated analogs to confirm assignments in crowded spectra .
Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or DNA)?
- Methodological Answer :
- Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding pockets. Validate with:
- Surface Plasmon Resonance (SPR) : Quantify binding affinities (KD values) .
- Fluorescence Quenching Assays : Monitor interactions with DNA via ethidium bromide displacement .
Q. How can computational models predict the compound’s stability under varying pH or temperature conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate degradation pathways (e.g., hydrolytic cleavage of the dioxolo ring) .
- pH-Rate Profiling : Experimentally validate predictions by incubating the compound in buffered solutions (pH 2–12) and analyzing degradation products via LC-MS .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported LogP values for structurally similar derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
